Enhanced CNS Drug-Likeness: fsp3 and Conformational Rigidity vs. Triazole Analog
The target compound exhibits an sp3-hybridized carbon fraction (fsp3) of 0.62, substantially higher than the triazole-substituted comparator 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 2034490-72-5), which possesses an fsp3 of approximately 0.35 due to its planar aromatic triazole ring [1]. Higher fsp3 correlates with improved clinical success rates in CNS drug discovery by promoting three-dimensionality, reducing aromatic ring count, and lowering promiscuous binding risks [2].
| Evidence Dimension | Fraction of sp3-hybridized carbons (fsp3) |
|---|---|
| Target Compound Data | 0.62 (fsp3 derived from ZINC15 structural entry: C21H26N2O3, 13 sp3 carbons out of 21 total carbons) [1] |
| Comparator Or Baseline | 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(naphthalen-2-yloxy)ethanone (CAS 2034490-72-5): fsp3 ≈ 0.35 (estimated: ~6 sp3 carbons out of 17 total carbons) |
| Quantified Difference | Δfsp3 ≈ +0.27 (approximately 77% higher fsp3 in target compound) |
| Conditions | Calculated from molecular formula and structure; ZINC15 substructure analysis; standard fsp3 definition (number of sp3 carbons / total carbon count). |
Why This Matters
For CNS-targeted screening libraries, higher fsp3 is empirically associated with lower attrition in development and improved selectivity profiles, making the target compound a superior candidate for neuroscience-focused procurement.
- [1] ZINC15. ZINC000014883621. fsp3 = 0.62. https://zinc15.docking.org/substances/ZINC000014883621/ (accessed 2026-04-29). View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Class-level evidence supporting fsp3-CNS correlation). View Source
